Diethyl (4-bromophenyl)phosphonate
Overview
Description
Diethyl (4-bromophenyl)phosphonate is an organic compound with the chemical formula C10H14BrO3P. It is a colorless to light yellow liquid with a special odor. This compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. It is used as a flame retardant and plastic additive due to its high thermal stability and flame retardant properties .
Mechanism of Action
Target of Action
Diethyl (4-bromophenyl)phosphonate is an organophosphorus compound . .
Mode of Action
It’s known that organophosphorus compounds can interact with their targets and cause changes in their function
Biochemical Pathways
It’s suggested that it may affect the function of Diacylglycerol acyltransferase/mycolyltransferase Ag85C , which plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis . More research is needed to elucidate the exact biochemical pathways affected by this compound.
Pharmacokinetics
As with other organophosphorus compounds, its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It’s suggested that it may affect the function of Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase , potentially leading to changes in the synthesis of mycolic acids and the breakdown of acetylcholine, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether and chloroform may affect its distribution and absorption . Additionally, its stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-bromophenyl)phosphonate can be synthesized by the reaction of phenyl diethyl phosphate and 4-bromophenol. The reaction is carried out under an inert atmosphere under basic conditions, leading to the elimination of alcohol formation . Another method involves the palladium-catalyzed cross-coupling of various H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-bromophenyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other organic compounds to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and microwave irradiation are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonates, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Diethyl (4-bromophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Comparison with Similar Compounds
Diethyl (4-bromophenyl)phosphonate can be compared with other similar compounds such as:
Diethyl (4-bromobenzyl)phosphonate: Similar in structure but with a benzyl group instead of a phenyl group.
Diethyl (4-isopropylphenyl)phosphonate: Contains an isopropyl group instead of a bromine atom.
Diethyl (4-methylphenyl)phosphonate: Contains a methyl group instead of a bromine atom.
Uniqueness
This compound is unique due to its specific combination of a bromine atom and a phosphonate group, which imparts distinct chemical and physical properties. Its high thermal stability and flame retardant properties make it particularly valuable in industrial applications .
Properties
IUPAC Name |
1-bromo-4-diethoxyphosphorylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRWCXJMRZDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504807 | |
Record name | Diethyl (4-bromophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20677-12-7 | |
Record name | Diethyl (4-bromophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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